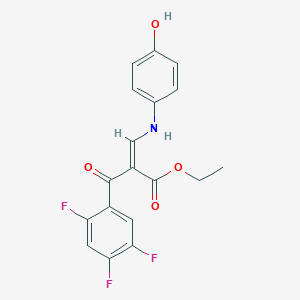
ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has garnered attention due to its unique chemical structure and promising biological activities.
Preparation Methods
The synthesis of ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate involves several steps, including the preparation of intermediates and the final compound. The synthetic routes typically involve the use of pyridine-containing polycyclic derivatives. The preparation method includes specific reaction conditions such as temperature, solvents, and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer, autoimmune diseases, and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the conditions under which the compound is used .
Comparison with Similar Compounds
ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial activity.
CID 6540461: Another cephalosporin with similar pharmacological properties.
CID 5362065: A compound with similar structural features but different biological activities.
CID 5479530: A cephalosporin with distinct pharmacological actions
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
ethyl (Z)-3-(4-hydroxyanilino)-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c1-2-26-18(25)13(9-22-10-3-5-11(23)6-4-10)17(24)12-7-15(20)16(21)8-14(12)19/h3-9,22-23H,2H2,1H3/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNOGFPNGYPHQG-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)O)C(=O)C2=CC(=C(C=C2F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)O)/C(=O)C2=CC(=C(C=C2F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














